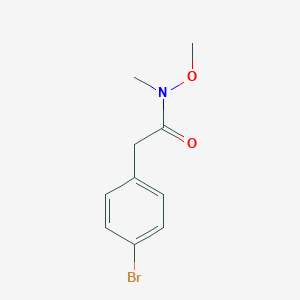

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

Übersicht

Beschreibung

Synthesis Analysis

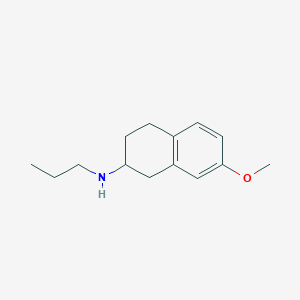

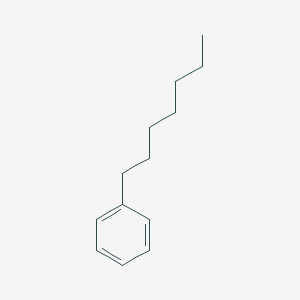

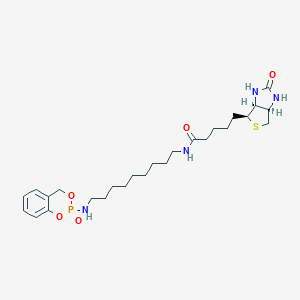

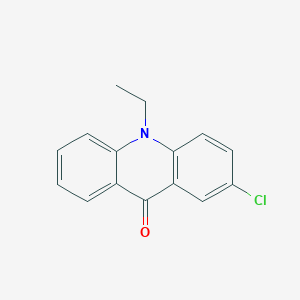

The synthesis of related compounds involves multi-step reactions with varying yields. For instance, the synthesis of a potent 5-HT2A antagonist involved a three-step process starting from p-tolylmethylamine, resulting in a 46% overall yield . Another synthesis method for an intermediate used in non-steroidal anti-inflammatory agents was reported using tetramethylammonium chloride as a methylating agent under microwave-assisted conditions or by two-phase electrolysis, indicating the diversity of synthetic approaches . Additionally, a series of 2-methoxyimino-2-(2-(substituted phenyl)-N-methylacetamide) derivatives were synthesized using 2-methylbenzoylformate, methoxyamine, methylamine, and N-bromosuccinimide (NBS) with substituted acetophenone oximes . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired compounds with good yield and purity.

Molecular Structure Analysis

The molecular structures of synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), and gas chromatography-mass spectrometry (GC-MS) were employed to confirm the structures of the synthesized 2-methoxyimino derivatives . Similarly, IR, ^1H NMR, and mass spectrometry (MS) were used to confirm the structure of a synthesized morpholine derivative . These techniques are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The papers describe different chemical reactions used to synthesize various compounds. For example, the cyclization reaction, reduction, and acidification were used to synthesize a morpholine derivative . The choice of reactions and conditions, such as solvent and temperature, plays a significant role in the success of the synthesis and the properties of the final product.

Physical and Chemical Properties Analysis

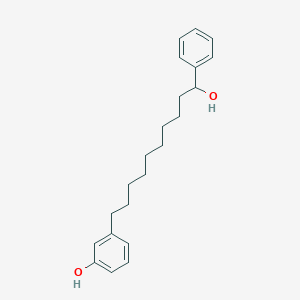

The physical and chemical properties of the compounds are influenced by their molecular structure. The synthesized 5-HT2A antagonist was evaluated in vivo and showed the ability to penetrate the blood-brain barrier, although it did not exhibit tracer retention or specific binding in PET imaging studies . The bacteriostatic activities of the 2-methoxyimino derivatives were screened, with some compounds showing potent activities against various pathogens . These properties are essential for the potential therapeutic application of the compounds.

Wissenschaftliche Forschungsanwendungen

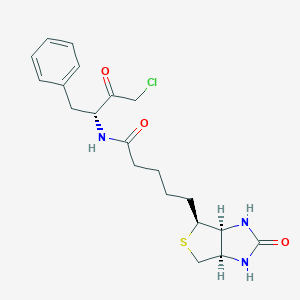

Synthesis and Pharmacological Assessment : N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives, related to 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide, were synthesized and assessed for their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Compounds in this series showed activities comparable to standard drugs due to the presence of bromo, tert-butyl, and nitro groups (Rani, Pal, Hegde, & Hashim, 2016).

Crystal Structure Analysis : The crystal structure of metobromuron, a compound structurally related to 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide, was studied. This analysis provided insights into the arrangement of molecules and intermolecular interactions, such as hydrogen bonds and Br⋯Br contacts (Kang, Kim, Kwon, & Kim, 2015).

Bacteriostatic Activity Study : Research on derivatives containing double oxime ether structures, similar to 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide, indicated potent bacteriostatic activities against various pathogens (Hong, 2012).

Microwave-Assisted Synthesis : A study demonstrated the microwave-assisted preparation of quorum-sensing molecules, involving 2-chloro-N-methoxy-N-methylacetamide, a compound related to 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide. This research is significant for understanding bacterial communication (Hodgkinson, Galloway, Welch, & Spring, 2012).

Antitumor Agent Development : A study focused on synthesizing 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, involving N-methoxy-N-methylacetamide, for evaluating their antitumor properties. Some analogs showed promising cytotoxic activity against various cancer cell lines (Dong et al., 2010).

Radiation Protection Research : An experimental study on the radiation protection features of Mannich bases, with chemical compositions including 4-bromophenyl components, revealed that certain compounds could be potential candidates for photon and particle radiations protection in medical oncology and nuclear medicine (Yılmaz, Kavaz, & Gul, 2020).

Safety And Hazards

This would involve studying the compound’s toxicity and potential hazards, both to humans and to the environment.

Zukünftige Richtungen

Based on the results of these analyses, researchers would suggest potential applications for the compound and areas for future research.

Please note that this is a general approach and the specific methods used can vary depending on the nature of the compound and the research question. For a specific compound like “2-(4-Bromophenyl)-N-methoxy-N-methylacetamide”, more detailed information would require further research or experimental studies.

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-12(14-2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXYGVKKXCAIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

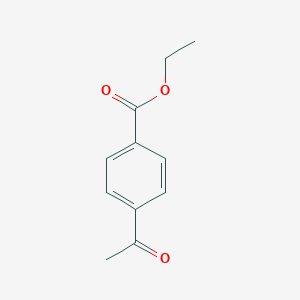

Canonical SMILES |

CN(C(=O)CC1=CC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596750 | |

| Record name | 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |

CAS RN |

149652-50-6 | |

| Record name | 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)

![2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester](/img/structure/B126437.png)